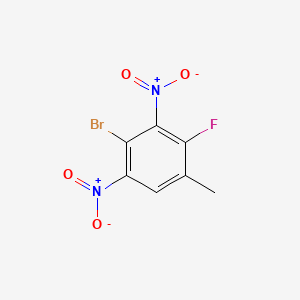

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)7(6(3)9)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJGWOYVKZSFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718322 | |

| Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-92-2 | |

| Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-Bromo-4-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under suitable conditions.

Electrophilic Aromatic Substitution: The compound can participate in further nitration or halogenation reactions, although the presence of electron-withdrawing nitro groups makes the benzene ring less reactive towards electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid.

Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Major Products

Nucleophilic Substitution: Products include 2-fluoro-5-methyl-1,3-dinitrobenzene derivatives.

Electrophilic Aromatic Substitution: Products include further nitrated or halogenated derivatives.

Reduction: Products include 2-Bromo-4-fluoro-5-methyl-1,3-diaminobenzene.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene serves as a crucial intermediate in synthesizing pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield various medicinal agents. For example, it has been utilized in developing antibiotics and anticancer drugs due to its ability to modify biological activity through functional group transformations .

Case Study: Antibiotic Development

A notable case study involves the synthesis of a new class of antibiotics where this compound was employed to introduce nitro groups, enhancing antibacterial properties. The resulting compounds showed significant efficacy against resistant bacterial strains, indicating the compound's potential in pharmaceutical research .

Reactivity in Chemical Reactions

The compound is highly reactive and can undergo various transformations, making it valuable in organic synthesis. Researchers utilize it to construct complex molecules efficiently.

Case Study: Synthesis of Nitro Compounds

A study demonstrated the use of this compound in synthesizing nitro-substituted aromatic compounds. The reaction conditions were optimized to maximize yield and purity, showcasing its utility in creating diverse chemical entities .

Analytical Chemistry

Detection of Nitroaromatic Compounds

In analytical chemistry, this compound is employed to detect and quantify nitroaromatic compounds in environmental samples. Its presence aids in pollution monitoring and environmental assessments.

Data Table: Analytical Methods

| Method | Application |

|---|---|

| High-performance liquid chromatography (HPLC) | Quantification of nitro compounds |

| Gas chromatography-mass spectrometry (GC-MS) | Detection of environmental pollutants |

Agrochemicals

Role in Pesticide Development

The compound contributes to formulating agrochemicals, particularly pesticides and herbicides. Its chemical properties enhance the effectiveness of these products against pests while minimizing environmental impact.

Case Study: Pesticide Efficacy

Research indicates that formulations containing this compound exhibit improved pest control efficacy compared to traditional agrochemicals. Field trials demonstrated significant reductions in pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : The methyl group in the target compound slightly counteracts the deactivation caused by nitro and halogens, enabling selective reactivity in harsh conditions (e.g., concentrated H₂SO₄) .

- Steric effects: The methyl group at C₅ introduces steric hindrance, reducing reaction rates compared to non-methylated analogs like 5-bromo-1,3-dinitrobenzene .

Reactivity in Bromination and Nitration

Studies on bromination in concentrated H₂SO₄ reveal that brominating agents outcompete nitrating agents in strongly deactivated systems. For example, 2-bromo-4-fluoro-5-methyl-1,3-dinitrobenzene undergoes bromination more readily than nitration due to the dominance of bromine’s electrophilic character in highly electron-deficient environments. In contrast, moderately deactivated compounds (e.g., 4-bromo-2,7-dinitrophenanthrenquinone) favor nitration .

Physical Properties

Comparative data for halogenated nitroaromatics:

Biological Activity

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene (CAS No. 1345471-92-2) is a nitroaromatic compound that has garnered attention in various fields, including medicinal chemistry and toxicology. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicity profiles, and applications in drug development.

- Molecular Formula : C7H4BrFN2O4

- Molecular Weight : 279.021 g/mol

- Structure : The compound features a benzene ring substituted with two nitro groups, a bromine atom, and a fluorine atom.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biomolecules:

- Covalent Bond Formation : The bromine atom can form covalent bonds with thiol or amine groups in proteins, leading to enzyme inhibition or disruption of cellular functions.

- Redox Reactions : The nitro groups can undergo reduction to form reactive intermediates that may induce oxidative stress within cells .

- Enzyme Inhibition : Studies indicate that the compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

Toxicity Profile

Toxicity assessments have been conducted to understand the environmental and health impacts of this compound:

Applications in Drug Development

Research into the medicinal properties of this compound has revealed several promising applications:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains due to its ability to disrupt cellular processes.

- Anticancer Properties : Investigations are ongoing into its role as an anticancer agent, particularly through mechanisms involving apoptosis induction and enzyme inhibition.

- Chemical Probe : It serves as a useful tool in biochemical assays for studying enzyme kinetics and inhibition mechanisms.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study 1 : A study published in Molecules examined the effects of various nitroaromatic compounds on Tetrahymena pyriformis and identified structure-toxicity relationships that included this compound as a highly toxic entity .

- Case Study 2 : Research investigating the pharmacological potential of nitro compounds indicated that derivatives similar to this compound showed significant promise in inhibiting cancer cell proliferation through oxidative stress mechanisms .

Q & A

Q. Key Considerations :

- Regioselectivity : Nitro groups dominate directing effects, but steric hindrance from the methyl group may require optimization of reaction conditions .

- Purification : Column chromatography or recrystallization is essential due to polyhalogenated byproducts.

Basic: What analytical techniques are optimal for structural confirmation and purity assessment of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons influenced by adjacent substituents (e.g., splitting from fluorine).

- ¹⁹F NMR : Confirm fluorine presence and chemical environment.

- ¹³C NMR : Assign carbons adjacent to electron-withdrawing groups (e.g., nitro, bromo).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns (Br, Cl).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray studies (as in ) provide bond lengths and angles, critical for verifying substituent positions .

- HPLC-PDA : Assess purity (>98% for research-grade material) .

Advanced: How do the electron-withdrawing nitro and halogen groups affect the compound’s reactivity in cross-coupling reactions?

Answer:

The nitro and halogen groups render the aromatic ring highly electron-deficient, limiting traditional electrophilic substitution. Instead, reactivity shifts to:

- Nucleophilic Aromatic Substitution (NAS) : Fluorine or bromine can act as leaving groups under basic conditions (e.g., K₂CO₃ in DMF) with nucleophiles like amines or thiols.

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling to replace bromine with amines.

- Suzuki-Miyaura Coupling : Requires careful ligand selection (e.g., SPhos) to activate the deactivated aryl bromide .

Mechanistic Insight :

Nitro groups stabilize negative charge transition states in NAS but hinder oxidative addition in cross-coupling. Computational studies (DFT) can predict reactive sites .

Advanced: What challenges arise in optimizing reaction yields for bromination steps in polyhalogenated nitrobenzenes?

Answer:

Bromination efficiency depends on:

- Substituent Effects : Nitro groups reduce ring electron density, necessitating strong Lewis acids (e.g., FeBr₃) or elevated temperatures.

- Competing Side Reactions : Over-bromination or para-bromination byproducts (e.g., highlights yield variations with brominating agents like DBH vs. NaBrO₃).

- Solvent Choice : Polar aprotic solvents (e.g., DCE) improve solubility of halogenated intermediates.

Q. Resolution Strategy :

- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and stoichiometry.

- In-Situ Monitoring : Use FTIR or GC-MS to track reaction progress .

Data Contradiction Analysis: How should researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

Discrepancies often stem from:

Q. Methodological Solutions :

- Reproducibility Checks : Cross-validate data with independent labs.

- Supplementary Characterization : Combine DSC (melting point), PXRD (crystallinity), and elemental analysis .

Application-Oriented: In what contexts is this compound used as a precursor in medicinal or materials chemistry?

Answer:

- Pharmaceutical Intermediates : Nitro groups can be reduced to amines for antibiotic or kinase inhibitor synthesis.

- Agrochemicals : Fluorine and bromine enhance lipophilicity and bioactivity in herbicides.

- Metal-Organic Frameworks (MOFs) : Nitro groups act as ligands for transition metals in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.